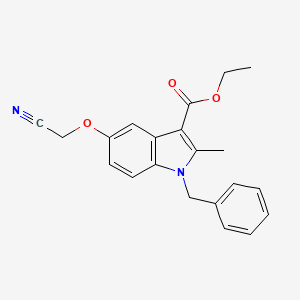![molecular formula C22H21Cl2N3O3S B13378253 (5Z)-2-(2,3-dichloroanilino)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378253.png)
(5Z)-2-(2,3-dichloroanilino)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,3-dichlorophenyl)imino]-5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenyl group, and a dimethoxybenzylidene moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
准备方法
The synthesis of 2-[(2,3-dichlorophenyl)imino]-5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the reaction of 2,3-dichloroaniline with thioglycolic acid to form the corresponding thiazolidinone intermediate. This intermediate is then reacted with 2,5-dimethoxy-4-(1-pyrrolidinyl)benzaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction .
化学反应分析
2-[(2,3-dichlorophenyl)imino]-5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
作用机制
The mechanism of action of 2-[(2,3-dichlorophenyl)imino]-5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, leading to its antimicrobial effects .
相似化合物的比较
2-[(2,3-dichlorophenyl)imino]-5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidin-4-one can be compared with other similar compounds, such as:
Thiazolidinones: These compounds share the thiazolidinone ring structure and exhibit similar biological activities.
Imidazole derivatives: These compounds have a similar heterocyclic structure and are known for their broad range of biological activities.
Indole derivatives: These compounds contain an indole ring and are known for their diverse biological applications.
The uniqueness of 2-[(2,3-dichlorophenyl)imino]-5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C22H21Cl2N3O3S |
|---|---|
分子量 |
478.4 g/mol |
IUPAC 名称 |
(5Z)-2-(2,3-dichlorophenyl)imino-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H21Cl2N3O3S/c1-29-17-12-16(27-8-3-4-9-27)18(30-2)10-13(17)11-19-21(28)26-22(31-19)25-15-7-5-6-14(23)20(15)24/h5-7,10-12H,3-4,8-9H2,1-2H3,(H,25,26,28)/b19-11- |
InChI 键 |
ZURRTHHQIGBYKO-ODLFYWEKSA-N |
手性 SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)OC)N4CCCC4 |
规范 SMILES |
COC1=CC(=C(C=C1C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)OC)N4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-phenyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13378176.png)

![[2-methoxy-5-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate](/img/structure/B13378192.png)
![4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B13378201.png)
![2-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13378205.png)
![(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378207.png)

![3-[[4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B13378220.png)

![ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378237.png)


![(5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378258.png)
![ethyl (5Z)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378260.png)
